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Compound of Interest

2-(3-
Compound Name: Methoxyphenyl)cyclopropane-1-

carboxylic acid

Cat. No.: B1626644

An In-depth Technical Guide to 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound of significant interest in
medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a
carboxylic acid moiety, and a methoxyphenyl group imparts distinct characteristics that are
valuable for designing novel therapeutic agents. This document is intended for researchers,
scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropane
Motif in Drug Design

The cyclopropane ring is a highly strained, three-membered carbocycle that has garnered
considerable attention in medicinal chemistry. Its rigid structure allows for precise control over
the conformation of molecules, which is crucial for optimizing interactions with biological
targets. Furthermore, the cyclopropane ring is considered a "bioisostere" of the phenyl group
and other functionalities, offering a means to modulate physicochemical properties such as
lipophilicity and metabolic stability. The incorporation of a carboxylic acid provides a handle for
salt formation and can significantly influence a compound's pharmacokinetic profile. The 3-
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methoxyphenyl substituent further refines the electronic and steric properties of the molecule,
potentially enhancing target affinity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount
for successful drug development. These properties govern a molecule's absorption,
distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

Below is a summary of the key structural and general properties of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid.

Property Value Source
2-(3-
IUPAC Name methoxyphenyl)cyclopropane- [1]

1-carboxylic acid

CAS Number 900254-25-3 [1]
Molecular Formula C11H1203 [11[2]
Molecular Weight 192.21 g/mol [1112]
, COC1=CC=CC(=C1)c2cc2ac(
Canonical SMILES [1]
=0)0
SEQTZPLHSZFWIY-
InChliKey [1]

UHFFFAOYSA-N

Computed Physicochemical Data

The following table presents computed physicochemical properties that are critical for
predicting the druglikeness of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. These
values are derived from computational models and provide valuable initial insights.
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Computational

Property Value Source
Method

XLogP3 1.6 XLogP3 3.0 [1]
Topological Polar

46.5 A2 Cactvs 3.4.6.11 [1]
Surface Area (TPSA)
Hydrogen Bond Donor

1 Cactvs 3.4.6.11 [1]
Count
Hydrogen Bond

3 Cactvs 3.4.6.11 [1]
Acceptor Count
Rotatable Bond Count 3 Cactvs 3.4.6.11 [1]

Expert Insight: The computed XLogP3 value of 1.6 suggests a moderate lipophilicity, which is
often a desirable trait for orally bioavailable drugs. The TPSA of 46.5 A2 is also within the range
typically associated with good cell permeability.

Chemical Properties and Reactivity

The chemical behavior of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is dictated
by its constituent functional groups: the carboxylic acid, the cyclopropane ring, and the
methoxy-substituted phenyl ring.

Acidity

The carboxylic acid moiety is the primary acidic functional group. The pKa of this group is
influenced by the electron-withdrawing nature of the adjacent cyclopropane ring and the
electronic effects of the methoxyphenyl substituent. While experimental pKa data for this
specific molecule is not readily available, it is expected to be in the typical range for carboxylic
acids, around 4-5.

Reactivity of the Cyclopropane Ring

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions
under certain conditions, such as treatment with strong acids or electrophiles, or through
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transition metal-catalyzed processes. However, under physiological conditions, the
cyclopropane ring is generally stable.

Aromatic Ring Chemistry

The methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The
methoxy group is an ortho-, para-director, meaning that incoming electrophiles will
preferentially add to the positions ortho and para to the methoxy group.

Synthesis Strategies

The synthesis of 2-arylcyclopropane-1-carboxylic acids can be approached through several
synthetic routes. A common strategy involves the cyclopropanation of an appropriate olefin
precursor.

Conceptual Synthesis Workflow:

3-Methoxystyrene
C

9 Ethyl 2-(3-methoxyphenyl) 2-(3-Methoxyphenyl)
Ethyl Diazoacetate cyclopropane-1-carboxylate cyclopropane-1-carboxylic acid

Rh2(OAC)s

Click to download full resolution via product page
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Protocol for a Related Cyclopropanation:

A general and effective method for the synthesis of cyclopropanecarboxylic acids involves the
reaction of an alkene with a diazo compound in the presence of a transition metal catalyst,
followed by hydrolysis of the resulting ester. While a specific protocol for the title compound is

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1626644?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

not detailed in the provided search results, a representative procedure for a related
transformation is the malonic ester synthesis.[3]

Step-by-Step Malonic Ester Synthesis for a Cyclopropane Carboxylic Acid Derivative:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to
generate the corresponding enolate.

e Cyclization: The enolate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to
form the cyclopropane ring via a double alkylation.[4]

o Hydrolysis: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed using a strong
base like sodium hydroxide.

o Decarboxylation: Acidification followed by heating leads to the decarboxylation of one of the
carboxylic acid groups to yield cyclopropanecarboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid.

Expected Spectroscopic Data:
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Technique

Expected Features

1H NMR

- Aromatic protons (multiplets in the range of
6.7-7.3 ppm).- Methoxy protons (singlet around
3.8 ppm).- Cyclopropane protons (complex
multiplets in the upfield region, typically 0.8-2.0
ppm).- Carboxylic acid proton (broad singlet,

typically >10 ppm).

13C NMR

- Carbonyl carbon (around 170-180 ppm).-
Aromatic carbons (in the range of 110-160
ppm).- Methoxy carbon (around 55 ppm).-
Cyclopropane carbons (in the upfield region,

typically 10-30 ppm).

IR Spectroscopy

- Broad O-H stretch from the carboxylic acid
(around 2500-3300 cm™1).- C=0 stretch from
the carboxylic acid (around 1700 cm~1).- C-O
stretches from the ether and carboxylic acid
(around 1000-1300 cm™1).- Aromatic C-H and
C=C stretches.[5]

Mass Spectrometry

- Molecular ion peak (M*) corresponding to the
molecular weight (192.21 g/mol ).-
Fragmentation pattern consistent with the

structure.

Data Interpretation Workflow:
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Pure Sample of
2-(3-Methoxyphenyl)cyclopropane-
1-carboxylic acid

NMR Spectroscopy
(1H’ 13C)

IR Spectroscopy Mass Spectrometry

(Raw Spectroscopic Data)

Data Analysis and
Interpretation
Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for spectroscopic data acquisition and analysis.

Conclusion

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a molecule with a compelling profile
for applications in drug discovery. Its physicochemical properties, including moderate
lipophilicity and a favorable polar surface area, suggest good potential for oral bioavailability.
The synthetic accessibility and the possibility for further structural modifications make it an
attractive scaffold for the development of novel therapeutics. A comprehensive understanding
of its physical and chemical properties, as outlined in this guide, is essential for its effective
utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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